[2-(4-Methylphenyl)-2-oxoethyl] 2-[(4-methylphenyl)sulfonylamino]acetate
Description
[2-(4-Methylphenyl)-2-oxoethyl] 2-[(4-methylphenyl)sulfonylamino]acetate is a complex organic compound characterized by its unique structure, which includes both a ketone and a sulfonamide group
Properties
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 2-[(4-methylphenyl)sulfonylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-13-3-7-15(8-4-13)17(20)12-24-18(21)11-19-25(22,23)16-9-5-14(2)6-10-16/h3-10,19H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKZCJDAWKDHIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)CNS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methylphenyl)-2-oxoethyl] 2-[(4-methylphenyl)sulfonylamino]acetate typically involves a multi-step process. One common method starts with the reaction of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate 2-(4-methylphenyl)-2-oxoethyl acetate. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Methylphenyl)-2-oxoethyl] 2-[(4-methylphenyl)sulfonylamino]acetate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-Methylphenyl)-2-oxoethyl] 2-[(4-methylphenyl)sulfonylamino]acetate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving sulfonamide groups. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its sulfonamide group is known for its antibacterial properties, making it a candidate for the development of new antibiotics.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials that require specific functional groups for their properties.
Mechanism of Action
The mechanism of action of [2-(4-Methylphenyl)-2-oxoethyl] 2-[(4-methylphenyl)sulfonylamino]acetate involves its interaction with biological targets through its sulfonamide group. This group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The ketone group can also participate in various biochemical pathways, adding to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Similar in structure but with a methoxy group instead of a sulfonamide group.
2-Aminoethyl methacrylate: Contains an amino group and a methacrylate group, used in polymer synthesis.
Uniqueness
What sets [2-(4-Methylphenyl)-2-oxoethyl] 2-[(4-methylphenyl)sulfonylamino]acetate apart is the combination of the ketone and sulfonamide groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
